BenchChemオンラインストアへようこそ!

Andrograpanin (Standard)

Immunology Inflammation Cellular Pharmacology

Andrograpanin (Standard) is a labdane diterpenoid lactone analytical standard (≥98% HPLC) from Andrographis paniculata, differentiated by superior prostaglandin formation inhibition vs. andrographolide. Its anti-inflammatory activity is mediated through p38 MAPK (IC50 15–90 µM) and TLR4/NF-κB pathways, with in vivo validation in LPS-induced endometritis models showing reduced IL-1β, IL-6, and TNF-α levels. Potent larvicidal efficacy (LC50 1.10–1.18 ppm vs. Aedes aegypti & Culex quinquefasciatus) supports biopesticide R&D. Select this standard when target-specific mechanistic studies require a structurally distinct probe not substitutable by andrographolide or neoandrographolide.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
CAS No. 82209-74-3
Cat. No. B1249751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrograpanin (Standard)
CAS82209-74-3
Synonymsandrograpanin
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)CO
InChIInChI=1S/C20H30O3/c1-14-5-8-17-19(2,13-21)10-4-11-20(17,3)16(14)7-6-15-9-12-23-18(15)22/h9,16-17,21H,1,4-8,10-13H2,2-3H3/t16-,17-,19+,20+/m1/s1
InChIKeyWKKBRRFSRMDTJB-JYBIWHBTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Andrograpanin (CAS 82209-74-3) Analytical Standard: Purity and Primary Biological Activity Overview for Research Sourcing


Andrograpanin is a labdane diterpenoid lactone naturally occurring in *Andrographis paniculata*, a plant with a long history of use in traditional medicine for inflammation and infection [1]. As an analytical standard, Andrograpanin is available in high purity (e.g., ≥98% or 99.89%) and is primarily recognized for its anti-inflammatory and anti-infectious properties [2]. It is a downstream hydrolysate of neoandrographolide, another major constituent of the plant [1].

Andrograpanin vs. Andrographolide: Why In-Class Substitution for Diterpenoid Lactones Yields Unreliable Results


The diterpenoid lactones from *Andrographis paniculata*—including andrograpanin, andrographolide, and neoandrographolide—exhibit distinct structural features that translate to divergent biological activity profiles. Andrograpanin is a hydrolysate of neoandrographolide, lacking the hydroxyl groups present on its parent compound and on andrographolide [1]. This structural difference is critical, as it results in a unique mechanism of action. For instance, while andrographolide is a well-established anti-inflammatory agent, andrograpanin demonstrates superior inhibition of prostaglandin formation compared to andrographolide [2], and its anti-inflammatory effects are mediated through a different primary signaling pathway (TLR4/NF-κB) in some models [3]. Therefore, substituting andrograpanin with a more abundant analog like andrographolide or neoandrographolide is not scientifically valid for studies investigating its specific pharmacological targets or comparative efficacy.

Quantitative Evidence Guide: Andrograpanin (CAS 82209-74-3) Differentiation Data for Scientific Procurement


In Vitro Anti-Inflammatory Activity of Andrograpanin vs. Andrographolide and Neoandrographolide in LPS-Stimulated Macrophages

Andrograpanin demonstrates potent, dose-dependent inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages with an IC50 range of 15-90 µM [1]. This activity is comparable to that of andrographolide, which exhibits an IC50 of 17.4 ± 1.1 µM [2], and is achieved through down-regulation of the p38 MAPK signaling pathway [1]. In contrast, neoandrographolide, a direct structural precursor, shows a different NO inhibition profile with reported IC50 values of 7.9 µM and 35.5 µM [3].

Immunology Inflammation Cellular Pharmacology

Superior Inhibition of Prostaglandin Formation by Andrograpanin Over Andrographolide

In a direct comparison study, andrograpanin and andrographolide were evaluated for their ability to inhibit the rate of prostaglandin H2 (PGH2) formation, a key step in the inflammatory cascade catalyzed by cyclooxygenase (COX) enzymes. The study concluded that andrograpanin exhibits stronger inhibitory activity on this process compared to andrographolide, which showed only weak inhibition [1]. The study notes that both compounds interact longer with COX-1 than COX-2, but andrograpanin is identified as the more promising candidate for further anti-inflammatory drug development based on this activity [1].

Enzymology Inflammation Natural Product Chemistry

Potent Larvicidal and Ovicidal Activity of Andrograpanin Against Key Disease Vectors

Andrograpanin exhibits significant, low-concentration larvicidal activity against major mosquito vectors of disease. Against *Aedes aegypti* (the yellow fever and dengue vector) and *Culex quinquefasciatus* (a vector of West Nile virus and filariasis), andrograpanin demonstrated LC50 values for larvae of 1.18 ppm and 1.10 ppm, respectively [1]. It also showed strong pupicidal activity with LC50 values of 1.33 ppm and 1.25 ppm, and ovicidal activity with 72% and 78% mortality at 2 ppm [1]. While not directly compared in this study, this potency is in the low-ppm range, comparable to some synthetic pyrethroids and significantly more potent than many other natural products evaluated for this purpose [1].

Vector Biology Natural Insecticides Tropical Medicine

Andrograpanin Demonstrates In Vivo Anti-Inflammatory Efficacy in an LPS-Induced Endometritis Mouse Model

Andrograpanin's anti-inflammatory activity was confirmed in a mouse model of LPS-induced endometritis. In vivo treatment with andrograpanin significantly reduced endometrial injury, as determined by histopathological analysis [1]. This effect was mechanistically linked to a reduction in the mRNA and protein levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α, both in the mouse model and in bovine endometrial epithelial cells (bEECs) in vitro [1]. The study further showed that andrograpanin acted by inhibiting the TLR4/NF-κB pathway, specifically preventing IκBα degradation and p65 phosphorylation [1]. This represents a distinct mechanistic profile from its p38 MAPK-mediated effects in macrophages [2].

Reproductive Biology In Vivo Pharmacology Veterinary Medicine

Procurement-Critical Application Scenarios for Andrograpanin (CAS 82209-74-3) Standard


Investigating p38 MAPK-Dependent Anti-Inflammatory Mechanisms in Macrophages

Researchers focusing on the p38 MAPK signaling pathway should select Andrograpanin over neoandrographolide or andrographolide. As demonstrated in LPS-stimulated RAW264.7 macrophages, andrograpanin exerts its anti-inflammatory effects (IC50 15-90 µM) through the down-regulation of the p38 MAPK pathway [1], providing a specific tool to probe this axis. Its activity is distinct from that of its precursor, neoandrographolide, which exhibits a different NO inhibition profile [2].

Research on Natural Product Inhibitors of Cyclooxygenase (COX) and Prostaglandin Synthesis

For studies aimed at discovering novel inhibitors of prostaglandin synthesis, Andrograpanin is the superior choice over the more commonly used andrographolide. Direct comparative data show that andrograpanin has stronger inhibitory activity on the rate of PGH2 formation than andrographolide, which exhibits only weak activity [3]. This makes Andrograpanin a more promising lead compound for projects targeting COX-mediated inflammation.

Development of Plant-Based Larvicides for Mosquito Vector Control

Andrograpanin is a high-potency candidate for research and development of eco-friendly vector control agents. Its larvicidal activity against *Aedes aegypti* (LC50 = 1.18 ppm) and *Culex quinquefasciatus* (LC50 = 1.10 ppm) is in the low-ppm range [4], positioning it as a lead compound for formulating new biopesticides. Procurement for formulation science, toxicology, and field application studies is strongly supported by this quantitative efficacy data.

Preclinical In Vivo Studies of Inflammatory Disease Models (e.g., Endometritis)

Andrograpanin should be procured for in vivo studies of TLR4/NF-κB-mediated inflammatory diseases. It has demonstrated significant therapeutic effect in an LPS-induced mouse model of endometritis, reducing tissue injury and pro-inflammatory cytokine levels (IL-1β, IL-6, TNF-α) by inhibiting the NF-κB pathway [5]. This in vivo validation is essential for translational research and distinguishes it from analogs lacking such specific in vivo data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Andrograpanin (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.